molecular formula C17H17N5O B12927588 Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]- CAS No. 647376-37-2

Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-

Cat. No.: B12927588
CAS No.: 647376-37-2
M. Wt: 307.35 g/mol
InChI Key: HYKGTENANDWVQJ-UHFFFAOYSA-N
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Description

4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to quinazoline derivatives, which are known for their diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities .

Chemical Reactions Analysis

4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzamide undergoes several types of chemical reactions, including:

Scientific Research Applications

4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzamide has been extensively studied for its antiviral properties. It has shown 4- to 7-fold higher antiviral activity than the structurally similar commercial drug Pemetrexed against Newcastle disease virus, an avian paramyxovirus .

Comparison with Similar Compounds

4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzamide is unique due to its higher antiviral activity compared to similar compounds like Pemetrexed . Other similar compounds include:

These comparisons highlight the unique antiviral and potential anticancer properties of 4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzamide, making it a promising candidate for further research and development.

Biological Activity

Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]- (CAS Number: 647376-37-2) is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and implications in cancer therapy.

Chemical Structure and Properties

The molecular formula of Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]- is C17H17N5OC_{17}H_{17}N_{5}O, with a molecular weight of 335.4 g/mol. The compound features a benzamide core linked to a quinazolinyl moiety, which is significant for its biological activity.

Benzamide derivatives are primarily known for their role as histone deacetylase inhibitors . HDACs play a crucial role in the regulation of gene expression through the modification of histones, which can influence cancer cell proliferation and survival. Inhibition of HDACs can lead to increased acetylation of histones and non-histone proteins, resulting in altered gene expression patterns that can suppress tumor growth.

Inhibition of Histone Deacetylases

A significant study evaluated a series of quinazolinyl-containing benzamide derivatives, including Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-, for their inhibitory effects on HDAC1. The findings indicated that certain derivatives exhibited superior inhibitory activity compared to established HDAC inhibitors such as MS-275. Specifically, compound 11a demonstrated:

  • HDAC1 Inhibition : Strong selectivity for HDAC1 over other isoforms (HDAC2, HDAC6, HDAC8).
  • Anti-Proliferative Activity : Effective against cancer cell lines such as Hut78, K562, Hep3B, and HCT116, with no adverse effects on normal human cells.
  • In Vivo Efficacy : Significant antitumor activity was observed in A549 tumor xenograft models, indicating potential therapeutic applications in oncology .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of Benzamide derivatives suggest favorable absorption and distribution characteristics. Compound 11a was noted for its acceptable safety profile during preclinical evaluations, making it a promising candidate for further clinical investigation .

Case Studies

Case Study 1: Antitumor Activity in Xenograft Models

In a controlled study involving A549 lung cancer xenografts in mice treated with compound 11a:

  • Tumor growth was significantly inhibited compared to control groups.
  • The treatment led to an increase in acetylated histones within tumor tissues, confirming the mechanism of action through HDAC inhibition.

Case Study 2: Selectivity and Toxicity Evaluation

A comparative analysis was conducted to evaluate the selectivity of Benzamide derivatives against various HDAC isoforms. The results highlighted:

  • Minimal off-target effects on normal cells.
  • Enhanced selectivity towards HDAC1 with reduced toxicity profiles compared to traditional chemotherapy agents .

Summary Table of Biological Activities

Activity Observation
HDAC Inhibition Strong inhibition of HDAC1
Cancer Cell Lines Tested Hut78, K562, Hep3B, HCT116
In Vivo Efficacy Significant tumor growth inhibition
Safety Profile Acceptable with no adverse effects on normal cells

Properties

CAS No.

647376-37-2

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

4-[2-[(6-aminoquinazolin-4-yl)amino]ethyl]benzamide

InChI

InChI=1S/C17H17N5O/c18-13-5-6-15-14(9-13)17(22-10-21-15)20-8-7-11-1-3-12(4-2-11)16(19)23/h1-6,9-10H,7-8,18H2,(H2,19,23)(H,20,21,22)

InChI Key

HYKGTENANDWVQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)N)C(=O)N

Origin of Product

United States

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